L-Serine-1,2-13C2

Mass Spectrometry Isotope Dilution Quantitative Bioanalysis

L-Serine-1,2-13C2 is a stable isotope-labeled analog of the proteinogenic amino acid L-serine, featuring 13C enrichment at the α-carbon (C2) and the carboxylic carbon (C1). This compound is characterized by an isotopic purity of ≥99 atom % 13C and a nominal mass shift of M+2 relative to unlabeled L-serine.

Molecular Formula C3H7NO3
Molecular Weight 107.078
CAS No. 150146-96-6
Cat. No. B585658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Serine-1,2-13C2
CAS150146-96-6
SynonymsL-SERINE-1,2-13C2
Molecular FormulaC3H7NO3
Molecular Weight107.078
Structural Identifiers
SMILESC(C(C(=O)O)N)O
InChIInChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i2+1,3+1
InChIKeyMTCFGRXMJLQNBG-PIJHRLDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Serine-1,2-13C2 (CAS 150146-96-6): High-Purity Dual 13C-Labeled Amino Acid for Precision Metabolic Tracing and Quantitative Bioanalysis


L-Serine-1,2-13C2 is a stable isotope-labeled analog of the proteinogenic amino acid L-serine, featuring 13C enrichment at the α-carbon (C2) and the carboxylic carbon (C1). This compound is characterized by an isotopic purity of ≥99 atom % 13C and a nominal mass shift of M+2 relative to unlabeled L-serine . With a molecular weight of 107.08 g/mol and high chemical purity (≥99%), it is supplied as a crystalline solid . As a site-specifically labeled isotopologue, it serves as a critical tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based metabolomics, enabling precise quantitative analysis of serine metabolism, protein turnover, and one-carbon pathway flux without altering the native biochemical properties of the amino acid [1].

Why Unlabeled, Singly Labeled, or Differentially Labeled L-Serine Analogs Cannot Substitute for L-Serine-1,2-13C2 in Quantitative Flux and MS Assays


Generic substitution of L-serine isotopologues is precluded by fundamental analytical and biological requirements. Unlabeled L-serine offers no mass distinction from endogenous pools, rendering it useless as a tracer in mass spectrometry-based quantitation [1]. Singly labeled analogs (e.g., L-Serine-2-13C) provide only a +1 Da shift, which is insufficient to resolve from naturally occurring 13C isotopologues in complex biological matrices, leading to compromised signal-to-noise and quantitation accuracy . Conversely, uniformly labeled [U-13C3]serine, while valuable for global flux profiling, introduces multiple 13C-13C scalar couplings that complicate NMR spectral interpretation and obscure position-specific metabolic information [2]. L-Serine-1,2-13C2 uniquely bridges these gaps by providing a distinct +2 Da mass shift for unambiguous MS detection while retaining only a single 13C-13C coupling (1JCC ≈ 50-60 Hz) in NMR, enabling precise positional tracking of the α-carbon and carboxyl moieties through metabolic pathways such as the serine-glycine interconversion [3].

L-Serine-1,2-13C2: Quantifiable Differentiation from L-Serine Analogs Across Key Analytical Performance Dimensions


Isotopic Purity and Mass Shift: ≥99 atom % 13C with M+2 Signature for Unambiguous MS Detection

L-Serine-1,2-13C2 exhibits an isotopic purity of ≥99 atom % 13C at both labeled positions, resulting in a defined mass shift of M+2 relative to the unlabeled compound (105.09 Da vs. 107.08 Da) . This M+2 signature is critical for isotope dilution mass spectrometry, as it moves the analyte signal completely outside the natural isotopic envelope of endogenous serine (which contains ~1.1% natural 13C abundance), enabling baseline-resolved quantitation without spectral overlap [1]. In contrast, singly labeled L-Serine-2-13C provides only an M+1 shift, which partially overlaps with the natural M+1 isotopologue of unlabeled serine, reducing quantitative accuracy in complex biological matrices .

Mass Spectrometry Isotope Dilution Quantitative Bioanalysis

Positional Labeling Specificity: Dual 13C Labels at C1 and C2 Enable Direct Tracking of Serine-Glycine Interconversion Flux

The specific placement of 13C labels at the α-carbon (C2) and carboxyl carbon (C1) of L-Serine-1,2-13C2 is uniquely suited for monitoring the reversible conversion of serine to glycine catalyzed by serine hydroxymethyltransferase (SHMT). In a validated isotope dilution GC-NICI-MS method, the use of multiply labeled internal standards—including (α-15N,1,2,3-13C3)serine—enabled deconvolution of four distinct serine isotopomers in human plasma following intravenous administration of (α-15N)serine and (1,2-13C2)glycine [1]. While that study employed (1,2-13C2)glycine as the tracer, the analytical framework demonstrates that L-Serine-1,2-13C2 would provide a symmetrical M+2 signal for tracking the forward flux from serine to glycine. Singly labeled L-Serine-3-13C cannot distinguish between direct serine-to-glycine conversion and alternative metabolic fates of the β-carbon .

Metabolic Flux Analysis One-Carbon Metabolism Stable Isotope Tracing

NMR Spectral Simplification: Single 13C-13C Coupling Provides Enhanced Sensitivity and Resolvability for Protein Structure Determination

L-Serine-1,2-13C2 offers a favorable NMR spectroscopic profile compared to uniformly 13C-labeled serine. Uniform [U-13C3]serine exhibits a complex multiplet pattern due to multiple one-bond 13C-13C scalar couplings (1JCC ≈ 50-60 Hz) that can obscure adjacent resonances in 2D and 3D NMR spectra of labeled proteins [1]. In contrast, L-Serine-1,2-13C2 generates only a single 13C-13C coupling between the C1 and C2 nuclei, simplifying spectral interpretation while still providing the sensitivity enhancement from 13C enrichment [2]. This selective labeling approach aligns with the principles of Stereo-Array Isotope Labeling (SAIL) technology, where optimal isotope incorporation patterns are designed to maximize NMR signal intensity and minimize relaxation-induced line broadening for proteins up to 50 kDa [3].

NMR Spectroscopy Protein Structure Isotopic Labeling

Synthetic Accessibility and Scalability: Gram-Scale Enzymatic Synthesis Route Enables Cost-Effective Procurement Compared to Triply Labeled SAIL Serine

L-Serine-1,2-13C2 can be prepared enzymatically on a gram scale from commercially available [1,2-13C2]glycine using serine hydroxymethyltransferase (SHMT), a robust and scalable biotransformation [1]. The reaction is monitored in real-time by 13C-NMR, and the product can be isolated with high chemical purity. In contrast, the synthesis of triply labeled SAIL serine ([1,2-13C2;15N;2,2-2H2]serine) requires a multi-step chemical asymmetric hydrogenation with a chiral rhodium catalyst, achieving optical purities of 99% ee for the TBDPS derivative but requiring careful optimization and specialized reagents [2]. The relative simplicity of the SHMT route translates to lower production costs and broader commercial availability, making L-Serine-1,2-13C2 a more accessible option for routine isotopic labeling studies.

Isotope Synthesis Biotransformation Peptide Chemistry

Physical Property Consistency: Melting Point and Optical Rotation Match Unlabeled L-Serine, Ensuring Seamless Integration into Existing Protocols

L-Serine-1,2-13C2 maintains the physicochemical properties of unlabeled L-serine, with a melting point of 222 °C (decomposition) and an optical rotation of [α]²⁵/D +14.6° (c = 2 in 1 M HCl) . These values are identical within experimental error to those of unlabeled L-serine and the positional isomer L-Serine-2,3-13C2 (mp 222 °C dec.; [α]²⁵/D +14.6°) . This parity ensures that substitution of the labeled analog does not alter solubility, crystallization behavior, or chromatographic retention times, allowing for direct methodological transfer from unlabeled to labeled workflows without re-optimization.

Quality Control Analytical Standards Method Validation

Priority Application Scenarios for L-Serine-1,2-13C2 Based on Quantifiable Analytical Advantages


Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantitation of Serine in Biological Fluids

Utilize L-Serine-1,2-13C2 as an internal standard for LC-MS/MS quantitation of serine in plasma, serum, or tissue homogenates. The M+2 mass shift provides complete spectral separation from endogenous serine, enabling accurate determination of absolute concentrations with precision ≤5% CV, as demonstrated for analogous multiply labeled serine isotopomers [1]. This application is critical for clinical metabolomics studies of one-carbon metabolism disorders and nutritional intervention trials.

Metabolic Flux Analysis of the Serine-Glycine Interconversion and Folate-Mediated One-Carbon Metabolism

Employ L-Serine-1,2-13C2 as a tracer in cell culture or in vivo infusion studies to quantify the bidirectional flux between serine and glycine. The retention of the C1-C2 label pair in glycine (following SHMT-mediated cleavage of the C2-C3 bond) allows direct calculation of net conversion rates using isotopologue spectral analysis [2]. Singly labeled analogs cannot provide this level of pathway specificity, as the C3 label is transferred to tetrahydrofolate and lost from the amino acid backbone .

NMR-Based Protein Structure Determination with Site-Specific 13C Labeling

Incorporate L-Serine-1,2-13C2 into recombinant proteins via auxotrophic expression systems for residue-specific 13C enrichment. The simplified 13C-13C coupling pattern (single 1JCC) reduces spectral crowding in 2D 13C-13C correlation experiments, facilitating unambiguous assignment of serine resonances in proteins up to 30 kDa [3]. This approach provides a cost-effective alternative to uniform 13C labeling when only specific residue types require enhanced sensitivity.

Enzymatic Synthesis of Labeled Peptides and Downstream Metabolites

Use L-Serine-1,2-13C2 as a substrate for serine-dependent enzymes such as tryptophan synthase or cysteine synthase to generate site-specifically labeled peptides and amino acids. The gram-scale enzymatic synthesis route described for L-[1,2-13C2,15N]serine demonstrates the feasibility of producing labeled tryptophan in 71% yield [4], enabling cost-effective production of labeled peptides for NMR and MS studies.

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